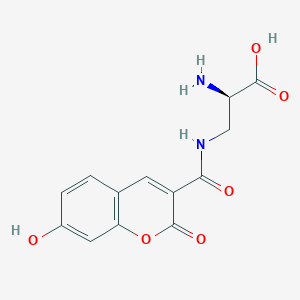
(R)-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound features a unique structure that includes a chromene ring, which is a fused benzene and pyrone ring system, and an amino acid moiety. The presence of the chromene ring imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid can be achieved through multi-component reactions. One such method involves the use of 7-hydroxy-2H-chromen-2-one as a starting material, which undergoes O-acylation with 4-chlorobenzoyl chloride in the presence of triethylamine in dichloromethane at 20°C for 1 hour . This intermediate can then be further reacted with appropriate amino acid derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the chromene ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromene ring can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromone derivative, while reduction of the carbonyl group can yield a chromanol derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound is studied for its potential role in various biochemical pathways. Its ability to interact with proteins and enzymes makes it a valuable tool for probing biological systems.
Medicine
In medicine, ®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid is investigated for its potential therapeutic properties. Compounds containing the chromene ring have shown promise in treating conditions such as inflammation, cancer, and neurodegenerative diseases .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities.
Wirkmechanismus
The mechanism of action of ®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid involves its interaction with specific molecular targets. The chromene ring can interact with proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acids with chromene rings, such as 7-hydroxy-2-oxo-chromene-3-carboxylic acid ethyl ester and 7-hydroxycoumarin derivatives .
Uniqueness
What sets ®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H12N2O6 |
|---|---|
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C13H12N2O6/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19)/t9-/m1/s1 |
InChI-Schlüssel |
CXHGZENYYVZNDO-SECBINFHSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


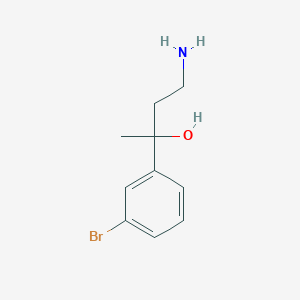

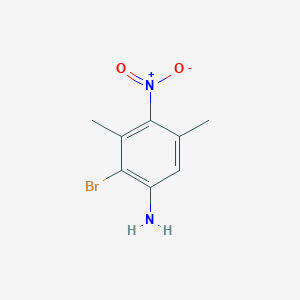

![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)

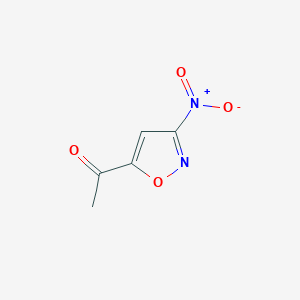
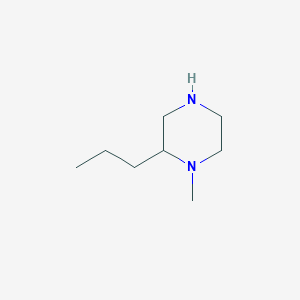
![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)

![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
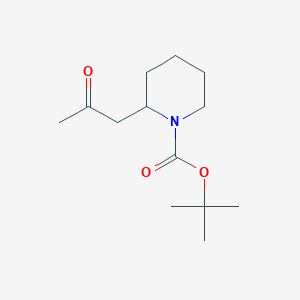
![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
